molecular formula C6H9NO B13941517 5-Ethyl-3-methylisoxazole

5-Ethyl-3-methylisoxazole

Cat. No.: B13941517
M. Wt: 111.14 g/mol
InChI Key: UXRYUEYIWUWQIH-UHFFFAOYSA-N
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Description

5-Ethyl-3-methylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-3-methylisoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is often catalyzed by metals such as copper (I) or ruthenium (II). recent advancements have focused on metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-3-methylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Ethyl-3-methylisoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 5-Ethyl-3-methylisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

  • 3-Amino-5-methylisoxazole
  • 5-Methylisoxazole
  • 3,5-Dimethylisoxazole

Comparison: 5-Ethyl-3-methylisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 3-Amino-5-methylisoxazole, it lacks an amino group, which affects its reactivity and biological activity. Similarly, the presence of an ethyl group differentiates it from 5-Methylisoxazole and 3,5-Dimethylisoxazole, influencing its solubility and interaction with biological targets .

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

5-ethyl-3-methyl-1,2-oxazole

InChI

InChI=1S/C6H9NO/c1-3-6-4-5(2)7-8-6/h4H,3H2,1-2H3

InChI Key

UXRYUEYIWUWQIH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NO1)C

Origin of Product

United States

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